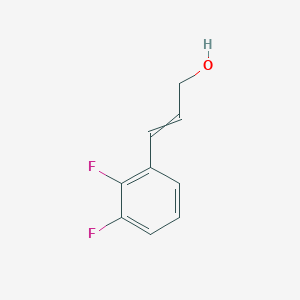
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological and synthetic applications. The presence of both nitrogen and oxygen in the heterocyclic ring structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- can be synthesized through various methods. One efficient method involves the use of o-aminophenols and phenacyl bromides in the presence of potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. This reaction proceeds at room temperature and yields high amounts of the desired product .
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- typically involves similar synthetic routes but on a larger scale. The use of recoverable ionic liquids and environmentally benign conditions is emphasized to ensure sustainability and cost-effectiveness in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .
Applications De Recherche Scientifique
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- involves its interaction with various molecular targets and pathways. Its heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
- 3,4-Dihydro-2H-1,4-benzoxazin-7-yl methanamine dihydrochloride
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- is unique due to its specific substitution pattern and the presence of a methanamine group. This structural feature distinguishes it from other benzoxazine derivatives and contributes to its unique chemical and biological properties .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3,4-dihydro-2H-1,4-benzoxazin-7-ylmethanamine |
InChI |
InChI=1S/C9H12N2O/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11H,3-4,6,10H2 |
Clé InChI |
KDUDQJGBDKOBBY-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(N1)C=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 6-{7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl}-2-hydroxy-3-methylbenzoate](/img/structure/B12438404.png)
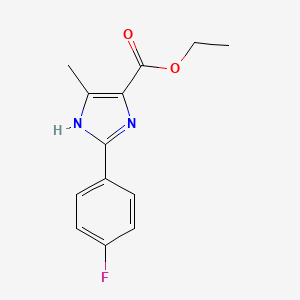
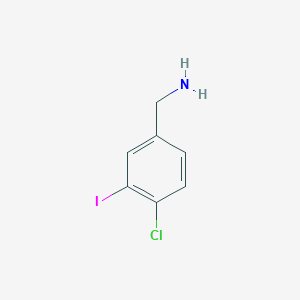
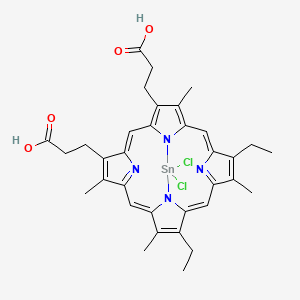
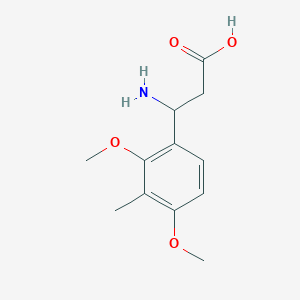
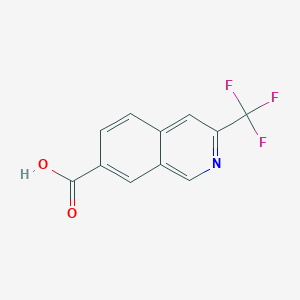
![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)
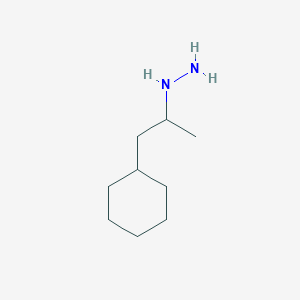
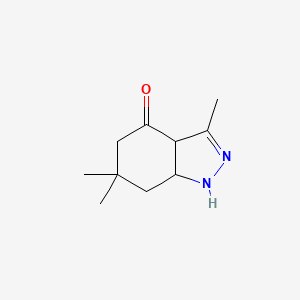
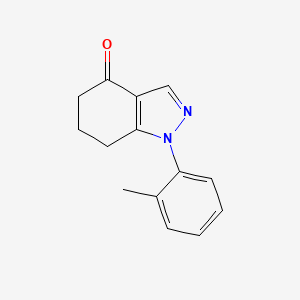
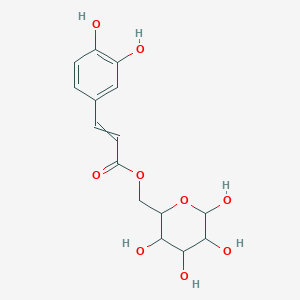
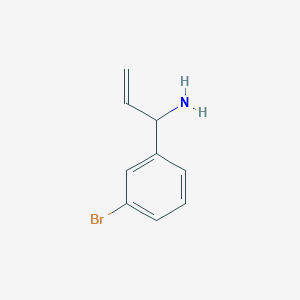
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)
